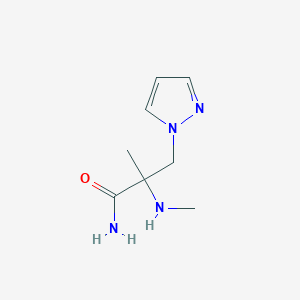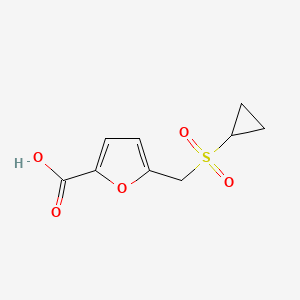
5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid is an organic compound with the molecular formula C9H10O5S and a molecular weight of 230.23 g/mol . This compound features a furan ring substituted with a cyclopropylsulfonylmethyl group and a carboxylic acid group. It is a member of the furan family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
The synthesis of 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with furan, which is commercially available or can be synthesized from biomass-derived furfural.
Cyclopropylsulfonylation: The furan ring undergoes sulfonylation with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of protein function . Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid include:
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used as a monomer for the production of bio-based polymers.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a platform chemical for the synthesis of various bio-based products.
Furfuryl alcohol: A furan derivative with an alcohol group, used in the production of resins and as a solvent.
The uniqueness of this compound lies in its cyclopropylsulfonyl group, which imparts distinct chemical and biological properties compared to other furan derivatives .
Eigenschaften
Molekularformel |
C9H10O5S |
|---|---|
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
5-(cyclopropylsulfonylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H10O5S/c10-9(11)8-4-1-6(14-8)5-15(12,13)7-2-3-7/h1,4,7H,2-3,5H2,(H,10,11) |
InChI-Schlüssel |
BYTPZRPNXDOPMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1S(=O)(=O)CC2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15310696.png)
![N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride](/img/structure/B15310701.png)
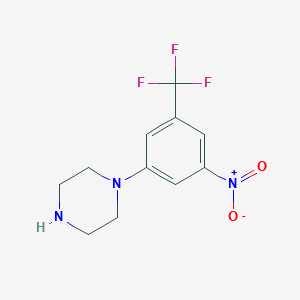
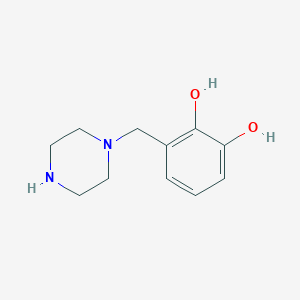
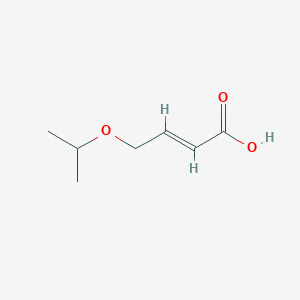
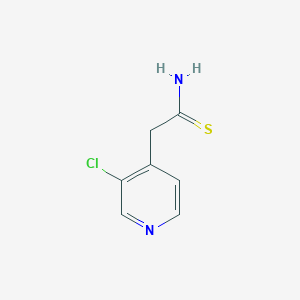
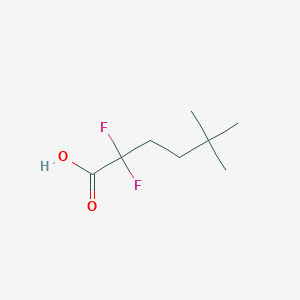

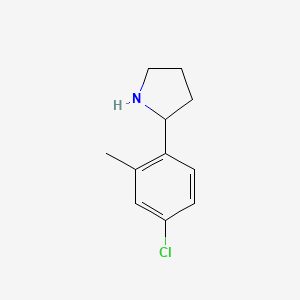
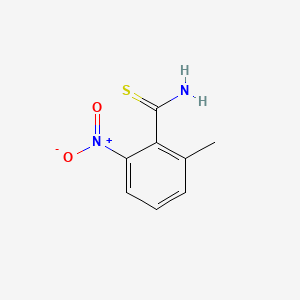
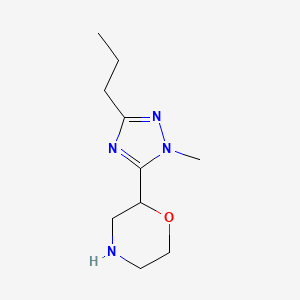
![tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B15310752.png)
